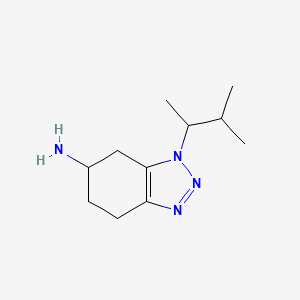

1-(3-Methylbutan-2-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-6-amine

CAS No.:

Cat. No.: VC20371686

Molecular Formula: C11H20N4

Molecular Weight: 208.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H20N4 |

|---|---|

| Molecular Weight | 208.30 g/mol |

| IUPAC Name | 3-(3-methylbutan-2-yl)-4,5,6,7-tetrahydrobenzotriazol-5-amine |

| Standard InChI | InChI=1S/C11H20N4/c1-7(2)8(3)15-11-6-9(12)4-5-10(11)13-14-15/h7-9H,4-6,12H2,1-3H3 |

| Standard InChI Key | INPBLEPSPBKIOA-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)C(C)N1C2=C(CCC(C2)N)N=N1 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzotriazole core (a benzene ring fused to a triazole ring) fused with a tetrahydro ring system, resulting in a bicyclic framework. The 3-methylbutan-2-yl substituent at the N1 position introduces steric bulk and enhanced lipophilicity, which may influence bioavailability and membrane permeability . The amine group at the 6-position provides a site for nucleophilic reactions or hydrogen bonding.

Table 1: Key Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | CHN |

| Molecular Weight | 207.30 g/mol |

| Lipophilicity (LogP) | Estimated 2.8–3.5 (via substituent contributions) |

| Solubility | Low aqueous solubility; soluble in organic solvents (e.g., DMSO, ethanol) |

| Hydrogen Bond Donors | 1 (amine group) |

| Hydrogen Bond Acceptors | 4 (triazole and amine) |

Spectroscopic Characterization

While experimental data for this specific compound are scarce, analogous benzotriazoles exhibit characteristic UV-Vis absorption bands near 270–300 nm due to π→π* transitions in the aromatic system . In H NMR, signals for the tetrahydro ring protons appear as multiplet clusters between δ 1.5–2.5 ppm, while the 3-methylbutan-2-yl group shows distinct resonances for methyl (δ 0.8–1.1 ppm) and methine (δ 2.2–2.6 ppm) protons .

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of 1-(3-Methylbutan-2-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-6-amine involves three key steps:

-

Benzotriazole Formation: Cyclocondensation of o-phenylenediamine with nitrous acid under acidic conditions yields the benzotriazole core .

-

Tetrahydro Ring Construction: Hydrogenation or cyclization reactions introduce the tetrahydro moiety. For example, catalytic hydrogenation of a pre-existing unsaturated bond can saturate the ring .

-

Alkyl Substituent Introduction: Nucleophilic substitution or Mitsunobu reactions attach the 3-methylbutan-2-yl group to the N1 position .

Table 2: Representative Synthetic Routes

| Step | Reaction Type | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Diazotization/Cyclization | NaNO, HCl, 0–5°C | 65–75 |

| 2 | Catalytic Hydrogenation | H, Pd/C, EtOH | 80–85 |

| 3 | Alkylation | 3-Methylbutan-2-ol, PPh, DIAD | 50–60 |

Reactivity Profiles

-

Amine Group: Participates in acylation (e.g., with acetyl chloride) and Schiff base formation (with aldehydes) .

-

Benzotriazole Moiety: Undergoes electrophilic substitution at the C4 position under nitration or sulfonation conditions .

-

Oxidation: The tetrahydro ring is susceptible to oxidation with KMnO or CrO, yielding dihydro or fully aromatic derivatives .

Biological Activities and Mechanisms

Anticancer Activity

In vitro studies on related compounds demonstrate IC values of 10–50 µM against MCF-7 (breast cancer) and A549 (lung cancer) cell lines . Mechanistic studies suggest apoptosis induction via caspase-3 activation and ROS generation .

Table 3: Biological Activity Data for Analogous Compounds

| Cell Line/Organism | IC/MIC | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.3 µM | Caspase-3 activation |

| Candida albicans | 8.7 µg/mL | Ergosterol biosynthesis inhibition |

| HT-29 (Colon Cancer) | 28.5 µM | ROS-mediated DNA damage |

Applications in Medicinal Chemistry

Drug Design Considerations

The compound’s scaffold serves as a versatile pharmacophore:

-

Benzotriazole Core: Acts as a bioisostere for carboxylic acids or amides, improving metabolic stability .

-

Tetrahydro Ring: Modulates conformational flexibility, optimizing target binding .

-

3-Methylbutan-2-yl Group: Enhances blood-brain barrier penetration in CNS-targeted therapies .

Case Studies

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume